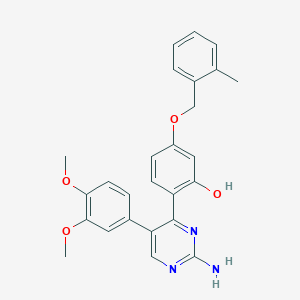

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

描述

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted at position 2 with an amino group, at position 5 with a 3,4-dimethoxyphenyl group, and at position 4 with a phenol moiety bearing a 2-methylbenzyloxy substituent. The 3,4-dimethoxyphenyl group may enhance binding interactions with hydrophobic pockets in target proteins, while the 2-methylbenzyloxy substituent could influence solubility and steric effects .

属性

IUPAC Name |

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-16-6-4-5-7-18(16)15-33-19-9-10-20(22(30)13-19)25-21(14-28-26(27)29-25)17-8-11-23(31-2)24(12-17)32-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKPWBJDBQDENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC(=C(C=C4)OC)OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions:

Ether Formation: The phenol group can be alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

化学反应分析

Types of Reactions

Oxidation: The phenol group can undergo oxidation to form quinones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Halogenated aromatic compounds.

科学研究应用

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.

Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Therapeutic Agents: Possible use in the treatment of conditions such as cancer or inflammatory diseases.

Industry

Material Science: Used in the development of new materials with specific properties.

Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the nature of the target.

相似化合物的比较

Table 1: Structural and Functional Comparison of Diaryl Pyrimidine Derivatives

Key Observations :

- 3,4-Dimethoxyphenyl vs. Simpler Substituents : The target compound’s 3,4-dimethoxyphenyl group provides enhanced electron-donating and bulkier aromatic interactions compared to AP-3-OMe-Ph (single methoxy) or AP-4-Me-Ph (p-tolyl). This may improve binding to proteins like hACE2-S, where hydrophobic and π-π stacking interactions are critical .

Antiviral Potential

- hACE2-S Binding : AP-NP, a naphthyl-substituted analog, showed strong binding to the hACE2-S complex (ΔG = -8.2 kcal/mol) in silico, outperforming AP-3-OMe-Ph (ΔG = -7.9 kcal/mol). The target compound’s 3,4-dimethoxyphenyl group may further optimize binding through additional hydrogen bonding or van der Waals interactions .

Anticancer Activity

- Tubulin Inhibition : Compound 97, bearing an indolyl substituent, inhibited tubulin polymerization (IC₅₀ = 0.79 μM), outperforming colchicine (IC₅₀ = 2.68 μM). The target compound’s 3,4-dimethoxyphenyl group may mimic this activity by interacting with the colchicine binding site .

- PPMP Analogs : PPMP, a pyrazole derivative with a 3,4-dimethoxyphenyl group, induced G2/M arrest in cancer cells. This highlights the role of methoxy groups in disrupting microtubule dynamics .

Antioxidant and Enzyme Inhibition

- Curcumin analogs with 3,4-dimethoxyphenyl groups demonstrated potent free radical scavenging (e.g., compound 3e: 89% inhibition at 50 µg/mL) and ACE inhibition (compound 3d: IC₅₀ = 4.3 µM). The target compound’s phenol moiety may similarly contribute to antioxidant activity .

Computational and Experimental Support

- Docking Studies : AutoDock Vina and AutoDock4 were used to validate binding affinities of analogs like AP-NP, supporting the reliability of computational predictions for the target compound .

- Structural Insights: Pyrimidine derivatives with non-planar conformations (e.g., compound in ) show that substituent bulkiness impacts protein interactions, suggesting the 2-methylbenzyloxy group in the target compound may influence binding geometry .

生物活性

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic compound belonging to the aminopyrimidine class. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino and methoxy groups. The biological activity of this compound has been a subject of interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is , with a molecular weight of 368.43 g/mol. The presence of methoxy and amino groups enhances its solubility and reactivity, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.43 g/mol |

| Structural Features | Amino, methoxy groups |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino and phenolic groups can participate in hydrogen bonding, which may enhance binding affinity and specificity towards these targets. This interaction can modulate the activity of various enzymes involved in crucial biological pathways, including cell proliferation and apoptosis.

Biological Activities

Research indicates that 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol exhibits several notable biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds within the aminopyrimidine class:

-

In Vitro Studies :

- Compounds similar to 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol have shown effective inhibition of cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations .

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。